molecular formula C16H23N3 B5620472 (1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane

(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane

Cat. No. B5620472
M. Wt: 257.37 g/mol
InChI Key: GYRPJRWBTLXPHW-NMWPEEMBSA-N
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Description

Chemical compounds with complex structures like the one often involve intricate synthesis methods and detailed analysis to understand their molecular structure, chemical reactions, and properties. Research into such compounds is crucial for advancing knowledge in organic chemistry and developing new materials or pharmaceuticals.

Synthesis Analysis

Compounds with azatricyclo decane structures are synthesized through various organic reactions. For instance, the generation of aminocarbene from tosylhydrazone salts shows the complexity and specificity required in synthesizing novel organic compounds with precise configurations (Qing Ye et al., 2002).

Molecular Structure Analysis

The determination of molecular structures of such compounds often involves sophisticated techniques. For example, NMR studies on 1-azatricyclo[3.3.1.13-7]decan derivatives have provided valuable information on stereo and stereoelectronic effects, essential for understanding the compound's behavior and reactivity (M. J. Fernández et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving azatricyclo decanes and their derivatives can reveal a lot about their reactivity and potential applications. For example, the intramolecular photocycloaddition of unsaturated isoquinuclidines leading to azatetracyclo decanes shows the types of reactions these compounds can undergo and their potential to form stable structures with unique properties (Younggi Choi & James D White, 2004).

Physical Properties Analysis

Understanding the physical properties of such compounds is crucial for their application in various fields. Studies on compounds like 2,6,9,10-tetraoxatricyclo[3.3.1.1(3,8)]decane derivatives, which involve X-ray diffraction and computational quantum chemistry, offer insights into bond lengths, stability, and structural conformations, essential for predicting the behavior of related compounds (J. Simons et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are key to understanding how these compounds can be utilized. Research on asymmetric allyl- and crotylboration using 10-(trimethylsilyl)-9-borabicyclo[3.3.2]decanes provides a glimpse into the selective reactions and the high level of control achievable with complex organic molecules (Carlos H. Burgos et al., 2005).

properties

IUPAC Name

(1R,2R,6S,7S)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-9-10(2)17-11(3)18-16(9)19-7-14-12-4-5-13(6-12)15(14)8-19/h12-15H,4-8H2,1-3H3/t12-,13+,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRPJRWBTLXPHW-NMWPEEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CC3C4CCC(C4)C3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2C[C@@H]3[C@@H]4CC[C@@H](C4)[C@@H]3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane

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